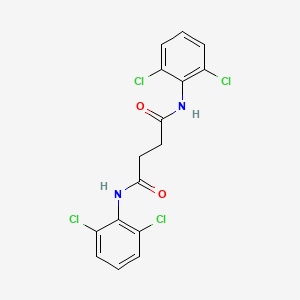
N,N'-bis(2,6-dichlorophenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2,6-dichlorophenyl)butanediamide is an organic compound known for its distinctive chemical structure and potential applications in various scientific fields. This compound belongs to the class of N,N’-diarylalkanediamides, which are characterized by the presence of two aromatic rings attached to a central alkanediamide chain. The dichlorophenyl groups contribute to its unique chemical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,6-dichlorophenyl)butanediamide typically involves the reaction of 2,6-dichloroaniline with butanedioyl dichloride (succinyl chloride) under controlled conditions. The reaction proceeds as follows:
-
Step 1: Formation of the Intermediate
- 2,6-dichloroaniline is reacted with butanedioyl dichloride in the presence of a base such as triethylamine.
- The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
- The intermediate product, N,N’-bis(2,6-dichlorophenyl)butanediamide, is formed.
-
Step 2: Purification
- The crude product is purified using recrystallization techniques, typically employing solvents like ethanol or methanol to obtain pure N,N’-bis(2,6-dichlorophenyl)butanediamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2,6-dichlorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Control Systems: For precise temperature and reaction condition management.
Advanced Purification Techniques: Such as column chromatography and crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2,6-dichlorophenyl)butanediamide undergoes various chemical reactions, including:
-
Substitution Reactions:
- The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of chlorine atoms, which are electron-withdrawing groups.
-
Reduction Reactions:
- The compound can be reduced under specific conditions to form corresponding amines.
-
Hydrolysis:
- Under acidic or basic conditions, N,N’-bis(2,6-dichlorophenyl)butanediamide can undergo hydrolysis to yield 2,6-dichloroaniline and butanedioic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution Reactions: Substituted derivatives of N,N’-bis(2,6-dichlorophenyl)butanediamide.
Reduction Reactions: Corresponding amines.
Hydrolysis: 2,6-dichloroaniline and butanedioic acid.
Applications De Recherche Scientifique
N,N’-bis(2,6-dichlorophenyl)butanediamide has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology:
-
Medicine:
- Potential applications in the development of new therapeutic agents due to its unique chemical structure.
- Studied for its cytotoxicity and potential use in cancer research.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-bis(2,6-dichlorophenyl)butanediamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may interact with enzymes and proteins involved in microbial cell wall synthesis, leading to antimicrobial effects.
- Potential binding to cellular receptors and enzymes involved in metabolic pathways.
-
Pathways Involved:
- Inhibition of key enzymes in microbial metabolic pathways, leading to growth inhibition.
- Disruption of cellular processes in algae, affecting chlorophyll production and photosynthesis .
Comparaison Avec Des Composés Similaires
N,N’-bis(2,6-dichlorophenyl)butanediamide can be compared with other similar compounds in the N,N’-diarylalkanediamide class:
-
N,N’-bis(4-methoxyphenyl)butanediamide:
- Similar structure but with methoxy groups instead of chlorine.
- Exhibits different reactivity and biological activity.
-
N,N’-bis(2,6-dichlorophenyl)ethanediamide:
- Shorter alkanediamide chain.
- Different physical and chemical properties.
-
N,N’-bis(2,6-dichlorophenyl)hexanediamide:
- Longer alkanediamide chain.
- Variations in solubility and reactivity.
Uniqueness
N,N’-bis(2,6-dichlorophenyl)butanediamide stands out due to its specific dichlorophenyl groups and butanediamide chain, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C16H12Cl4N2O2 |
|---|---|
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
N,N'-bis(2,6-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-9-3-1-4-10(18)15(9)21-13(23)7-8-14(24)22-16-11(19)5-2-6-12(16)20/h1-6H,7-8H2,(H,21,23)(H,22,24) |
Clé InChI |
CFEDURZRISXFRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)CCC(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


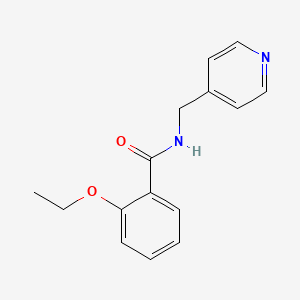
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B10977320.png)
![2-[(Cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B10977323.png)
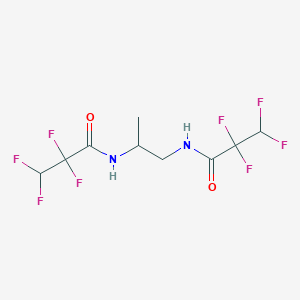
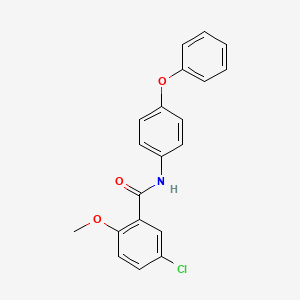

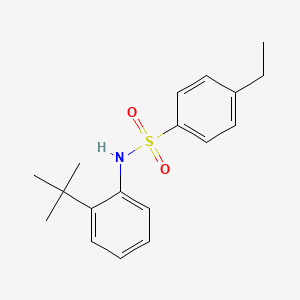
![N-(2,4-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977345.png)
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B10977346.png)
![methyl N-[(3-bromophenyl)carbonyl]methioninate](/img/structure/B10977348.png)
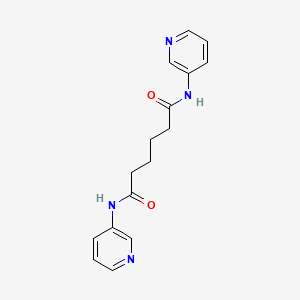
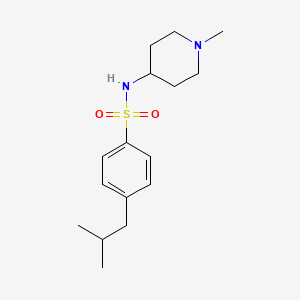
![Dimethyl 3,3'-[(1,4-dioxobutane-1,4-diyl)diimino]dithiophene-2-carboxylate](/img/structure/B10977385.png)

